molecular formula C24H17ClN4O4 B2634794 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1357751-54-2

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Numéro de catalogue B2634794
Numéro CAS: 1357751-54-2
Poids moléculaire: 460.87
Clé InChI: RCCLMANXUGFTLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O4 and its molecular weight is 460.87. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activities

  • Lipase and α-Glucosidase Inhibition : A study synthesized derivatives starting from a compound structurally related to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. These compounds were tested for their lipase and α-glucosidase inhibition properties, showing significant inhibition effects, indicating potential for metabolic disorder treatment (Bekircan, Ülker, & Menteşe, 2015).

  • Antitumor Activity : Another study synthesized and characterized novel bioactive 1,2,4-oxadiazole natural product analogs bearing different moieties. These compounds were tested for antitumor activity against various cell lines, showing significant potential in cancer treatment (Maftei et al., 2013).

  • Synthesis of Nucleosides : A research focused on the synthesis of 5′‐azido‐ and 5′‐amino‐2′,5′‐dideoxynucleosides from quinazoline‐2,4(1H,3H)‐diones, demonstrating the utility of these compounds in creating modified nucleosides, which are important in pharmaceutical research (El‐Barbary et al., 1995).

  • Cytotoxic Evaluation : Research on quinazolinone-1, 3, 4-oxadiazole derivatives, related to the compound , revealed their cytotoxic effects against various cancer cell lines. This highlights the potential application in developing novel anticancer drugs (Hassanzadeh et al., 2019).

  • Synthesis of Quinazoline Derivatives : A study presented the synthesis and characterization of various quinazoline derivatives, providing insights into the structural aspects of such compounds which can be crucial for their application in medicinal chemistry (Yan & Ouyang, 2013).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the second intermediate. The final product is then obtained by coupling the second intermediate with 2-bromo-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group and subsequent cyclization.", "Starting Materials": [ "2-Amino-5-bromo-1,3-benzodioxole", "3-Methoxybenzaldehyde", "Urea", "4-Chlorophenylhydrazine", "Phosphorus oxychloride", "Sodium hydroxide", "2-Bromo-5-nitrobenzoic acid", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-amino-5-bromo-1,3-benzodioxole with 3-methoxybenzaldehyde in the presence of urea and phosphorus oxychloride.", "Step 2: Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine by reacting 4-chlorophenylhydrazine with ethyl chloroformate, followed by reaction with sodium hydroxide and 2-nitroacetic acid.", "Step 3: Coupling of the two intermediates by reacting 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine in the presence of acetic acid and ethanol.", "Step 4: Coupling of the second intermediate with 2-bromo-5-nitrobenzoic acid by reacting the two compounds in the presence of sodium hydroxide and ethanol.", "Step 5: Reduction of the nitro group to an amino group by reacting the product of step 4 with sodium borohydride in the presence of acetic acid.", "Step 6: Cyclization of the product of step 5 by heating in the presence of acetic acid to obtain the final product, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] }

Numéro CAS

1357751-54-2

Nom du produit

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Formule moléculaire

C24H17ClN4O4

Poids moléculaire

460.87

Nom IUPAC

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O4/c1-32-18-4-2-3-14(11-18)13-29-23(30)19-10-7-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-8-17(25)9-6-15/h2-12H,13H2,1H3,(H,26,31)

Clé InChI

RCCLMANXUGFTLF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.